molecular formula C13H10N2O B2549058 1-Hydroxy-2-phenylbenzimidazole CAS No. 5496-07-1

1-Hydroxy-2-phenylbenzimidazole

Cat. No.: B2549058
CAS No.: 5496-07-1
M. Wt: 210.236
InChI Key: MVXMDWWPPYZUGR-UHFFFAOYSA-N
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Description

1-Hydroxy-2-phenylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a hydroxyl group at the first position and a phenyl group at the second position

Biochemical Analysis

Biochemical Properties

1-Hydroxy-2-phenylbenzimidazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to be a valuable synthetic intermediate for the assembly of heterocyclic structures . The compound has been found to exhibit potential biological activity, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties .

Cellular Effects

This compound has shown effects on various types of cells and cellular processes. For instance, it has been found to exhibit bioactivity against cancer cell lines A549, MDA-MB-231, and PC3 . The presence of certain substituent groups in its structure can significantly increase its anticancer activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is likely involved in metabolic pathways similar to other benzimidazole derivatives. These compounds are known to interact with various enzymes and cofactors

Transport and Distribution

It is likely that it interacts with transporters or binding proteins and has effects on its localization or accumulation, similar to other benzimidazole derivatives .

Subcellular Localization

It is likely that it includes targeting signals or post-translational modifications that direct it to specific compartments or organelles, similar to other benzimidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-phenylbenzimidazole can be synthesized through several methods. One common approach involves the reaction of o-nitrosoaniline with benzaldehyde in the presence of catalytic amounts of acetic acid. This reaction proceeds via the formation of a nitroso imine intermediate, leading to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-phenylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hydroxy-2-phenylbenzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-2-phenylbenzimidazole is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-hydroxy-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-15-12-9-5-4-8-11(12)14-13(15)10-6-2-1-3-7-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXMDWWPPYZUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Customer
Q & A

Q1: What is the primary mechanism of action for the gastroprotective effects of 1-Hydroxy-2-phenylbenzimidazole?

A1: Research suggests that this compound exhibits gastroprotective effects, at least in part, by attenuating acid secretion in the stomach. [, ] This is supported by studies showing a reduction in gastric acidity and ulcer formation in rats pretreated with the compound before ethanol exposure. [] Further research is needed to fully elucidate the underlying mechanisms.

Q2: What is the significance of the tautomeric structure of this compound?

A2: Early studies were uncertain about the dominant tautomeric form of this compound. The successful synthesis of 3-methyl-2-phenylbenzimidazole-1-oxide confirmed that this compound primarily exists in the hydroxy form (Ia) rather than the N-oxide form (Ib), at least in aqueous solutions. [] This finding helps clarify its reactivity and potential interactions.

Q3: How effective is this compound in reducing ethanol-induced gastric ulcers compared to other treatments?

A3: In rat models, this compound (25 and 50 mg/kg) significantly reduced both the number and length of ethanol-induced gastric ulcers. [] The highest curative ratio (53.89%) was achieved when the highest dose (50 mg/kg) was combined with ranitidine, a known H2 receptor antagonist. [] This suggests a potential synergistic effect and warrants further investigation into combination therapies.

Q4: Has this compound demonstrated utility beyond its potential gastroprotective effects?

A4: Yes, derivatives of this compound, specifically its organophosphorus esters, have shown promise as peptide coupling reagents. [, ] These derivatives have been successfully used in synthesizing various amides and peptides with minimal racemization. [] This highlights the versatility of the compound as a scaffold for developing new chemical tools.

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